N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide
Description
N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a methyl group, as well as a morpholine ring with ethyl and methyl substitutions
Properties
IUPAC Name |
N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-4-14(3)9-18(7-8-20-14)13(19)17-11-5-6-16-10(2)12(11)15/h5-6H,4,7-9H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJBOELJTHNYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC2=C(C(=NC=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylpyridine to obtain 3-chloro-2-methylpyridine. This intermediate is then subjected to a series of reactions to introduce the morpholine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a range of substituted pyridines.
Scientific Research Applications
N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylpyridin-4-yl)propanamide: Shares the pyridine ring and chlorine substitution but differs in the side chain structure.
3-chloro-2-methylpyridine: A simpler compound with only the pyridine ring and chlorine substitution.
2-ethyl-2-methylmorpholine: Contains the morpholine ring with ethyl and methyl substitutions but lacks the pyridine moiety.
Uniqueness
N-(3-chloro-2-methylpyridin-4-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is unique due to its combination of a substituted pyridine ring and a morpholine ring with specific functional groups. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
